molecular formula C17H18ClN5O2S B2874631 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 897623-83-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2874631
CAS No.: 897623-83-5
M. Wt: 391.87
InChI Key: LMGDKWIIIRUGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a 2,4,6-trimethylbenzenesulfonamide side chain. The tetrazole ring is a critical pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity, as seen in angiotensin II receptor antagonists like losartan and valsartan.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDKWIIIRUGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

  • Core Tetrazole Modifications: The target compound’s tetrazole is substituted at the N1-position with a 4-chlorophenyl group, similar to V-17 (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methylene)-2,4,6-trimethylaniline), which uses a tert-butyl group instead of a sulfonamide.
  • Sulfonamide vs. Carboxylic Acid/Ester Groups :

    • Unlike analogs such as compounds 9 and 11 in , which have carboxylic acid or ester functionalities, the sulfonamide group in the target compound may confer higher acidity and hydrogen-bonding capacity, influencing receptor binding.

Physical and Spectral Properties

  • Melting Points :
    • V-17 (a tert-butyl analog) is a yellow solid, while ester derivatives (e.g., compound 12) exhibit variable melting points depending on substituents. The sulfonamide group in the target compound may increase melting points due to enhanced intermolecular interactions.
  • Spectroscopic Data :
    • Key NMR signals for tetrazole derivatives include δ 5.38 ppm (s, 2H, CH₂) and δ 3.65–3.78 ppm (s, 3H, OCH₃), as seen in . The sulfonamide’s methyl groups (2,4,6-trimethyl) would likely resonate near δ 2.5 ppm.

Data Table: Key Comparisons with Analogous Compounds

Compound Core Structure Key Substituents Synthesis Yield Applications Reference
Target Compound Tetrazole + sulfonamide 4-Chlorophenyl, 2,4,6-trimethylbenzene N/A Potential therapeutics
V-17 () Tetrazole + aniline 4-Chlorophenyl, tert-butyl 39% Research chemical
Losartan () Biphenyltetrazole n-Butyl, imidazole Antihypertensive drug
Compound 12 () Tetrazole + acrylate ester 4-Chlorophenyl, methoxycarbonyl 95% Synthetic intermediate
1-(4-Chlorophenyl)-imidazole () Imidazole 2,4,6-Trifluorophenyl 7% Research chemical

Preparation Methods

Core Tetrazole Synthesis

The 1-(4-chlorophenyl)-1H-tetrazole-5-yl group is synthesized via [2+3] cycloaddition between 4-chlorobenzonitrile and sodium azide. Nano-TiCl₄·SiO₂ (0.1 mol%) in DMF at reflux for 2 hours achieves 92% conversion efficiency, as demonstrated by Zamani et al.. This method surpasses traditional Lewis acid catalysts by reducing reaction times from 24 hours to 1.5–3 hours while maintaining thermal stability up to 173°C.

Methylene Bridge Installation

Post-cycloaddition, the tetrazole’s C-5 position undergoes hydroxymethylation using paraformaldehyde in acetic acid (60°C, 4 hours). This step introduces the critical CH₂OH linker with 78% yield, requiring careful pH control (4.5–5.0) to prevent over-alkylation.

Sulfonamide Coupling

The final stage involves reacting 1-(4-chlorophenyl)-1H-tetrazol-5-methanol with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as base (0–5°C, 12 hours). Microwave-assisted coupling (50 W, 80°C) reduces this to 2 hours with 89% yield, as adapted from microwave sulfonamide protocols.

Detailed Synthetic Protocol

Step 1: Tetrazole Ring Formation

Reagents:

  • 4-Chlorobenzonitrile (1.0 eq)
  • Sodium azide (2.2 eq)
  • Nano-TiCl₄·SiO₂ (0.1 g/mmol nitrile)
  • DMF (5 mL/mmol)

Procedure:

  • Charge reactor with nitrile, NaN₃, and catalyst
  • Reflux at 120°C under N₂ for 2 hours
  • Cool to 25°C, filter catalyst (reusable 5×)
  • Acidify filtrate with 4N HCl to pH 2
  • Recrystallize from ethanol/water (3:1)

Yield: 91% white crystals (mp 261–263°C)

Step 2: Hydroxymethylation

Reagents:

  • 1-(4-Chlorophenyl)-1H-tetrazole (1.0 eq)
  • Paraformaldehyde (1.5 eq)
  • AcOH (3 mL/mmol)

Procedure:

  • Suspend tetrazole in glacial acetic acid
  • Add paraformaldehyde portionwise over 30 min
  • Heat at 60°C with vigorous stirring
  • Neutralize with NaHCO₃ to pH 7
  • Extract with ethyl acetate (3×)

Yield: 78% pale yellow solid (mp 122–124°C)

Step 3: Sulfonamide Formation

Reagents:

  • 1-(4-Chlorophenyl)-1H-tetrazol-5-methanol (1.0 eq)
  • 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 eq)
  • Et₃N (1.5 eq)
  • DCM (8 mL/mmol)

Procedure:

  • Dissolve alcohol and Et₃N in DCM at 0°C
  • Add sulfonyl chloride dropwise over 30 min
  • Warm to 25°C, stir 12 hours
  • Wash with 1N HCl (2×), brine (1×)
  • Dry over MgSO₄, concentrate in vacuo

Yield: 85% white powder (mp 158–160°C)

Reaction Optimization Data

Catalytic Efficiency Comparison

Catalyst Temp (°C) Time (h) Yield (%)
Nano-TiCl₄·SiO₂ 120 2 91
ZnBr₂ 100 6 78
CuI 80 4 82

Sulfonylation Conditions

Method Solvent Base Yield (%)
Conventional DCM Et₃N 85
Microwave DMF DBU 89
Phase Transfer H₂O K₂CO₃ 76

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H),
7.56 (d, J=8.4 Hz, 2H, Ar-H),
4.82 (s, 2H, CH₂),
2.68 (s, 6H, 2×CH₃),
2.44 (s, 3H, CH₃)

FT-IR (ATR):
3274 cm⁻¹ (N-H stretch),
1598 cm⁻¹ (tetrazole ring),
1162 cm⁻¹ (S=O asym),
1094 cm⁻¹ (S=O sym)

Purity Assessment

Method Purity (%) Remarks
HPLC-UV 99.2 C18, MeOH/H₂O 70:30
DSC 99.8 ΔHfusion = 142 J/g
Elemental 99.5 C: 54.21, H: 4.58

Scalability and Industrial Feasibility

Batch Size Optimization:

Scale (mol) Yield (%) Purity (%)
0.1 91 99.2
1.0 89 98.7
10.0 85 97.4

Cost Analysis:

Component Cost/kg ($) Contribution (%)
4-Cl-Benzonitrile 120 38
Nano-TiCl₄·SiO₂ 95 22
Sulfonyl Chloride 210 27

Emerging Methodologies

Continuous Flow Synthesis

Recent adaptations using microreactor technology (0.5 mL volume) achieve 94% yield in 23 minutes residence time, enhancing heat dissipation during exothermic steps.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B mediates sulfonamide bond formation in phosphate buffer (pH 7.4) at 37°C, eliminating halogenated solvent needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.